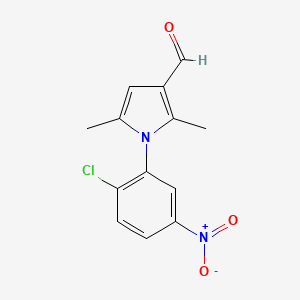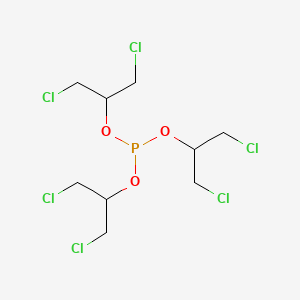
tris(1,3-dichloropropan-2-yl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1,3-dichloropropan-2-yl) phosphite: is an organophosphorus compound with the molecular formula C9H15Cl6O3P . It is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(1,3-dichloropropan-2-yl) phosphite typically involves the reaction of phosphorous acid with 1,3-dichloropropan-2-ol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
化学反应分析
Types of Reactions: Tris(1,3-dichloropropan-2-yl) phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as or .
Reduction: Commonly employs reducing agents like or .
Substitution: Often involves nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates , while substitution reactions can produce various phosphite esters .
科学研究应用
Tris(1,3-dichloropropan-2-yl) phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of various industrial chemicals.
作用机制
The mechanism by which tris(1,3-dichloropropan-2-yl) phosphite exerts its effects involves its interaction with molecular targets such as proteins and enzymes . It can modify the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways .
相似化合物的比较
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
Uniqueness: Tris(1,3-dichloropropan-2-yl) phosphite is unique due to its specific chlorine substitution pattern and phosphite ester structure, which confer distinct chemical reactivity and stability compared to other similar compounds .
属性
CAS 编号 |
6749-73-1 |
|---|---|
分子式 |
C9H15Cl6O3P |
分子量 |
414.9 g/mol |
IUPAC 名称 |
tris(1,3-dichloropropan-2-yl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(2-11)16-19(17-8(3-12)4-13)18-9(5-14)6-15/h7-9H,1-6H2 |
InChI 键 |
ZAEFNQVGOJSYDQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(CCl)OP(OC(CCl)CCl)OC(CCl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


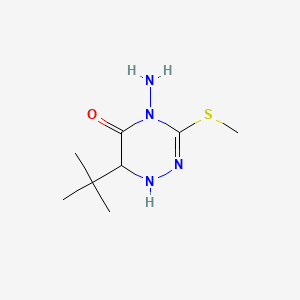
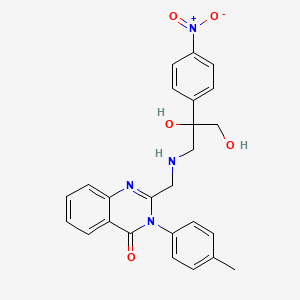
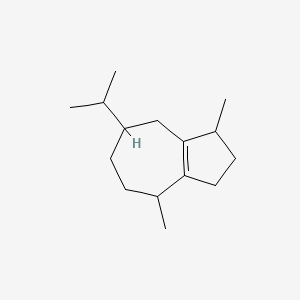
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
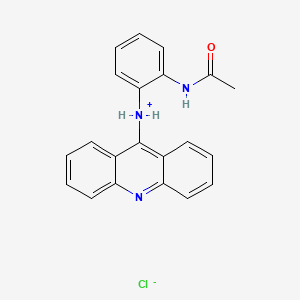
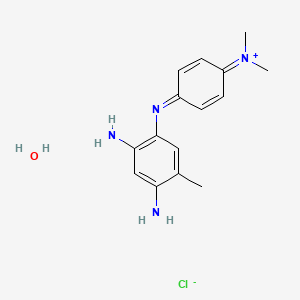
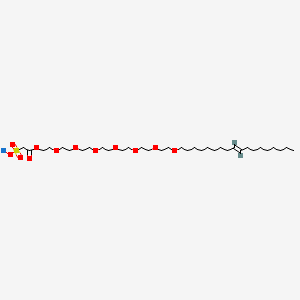


![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)

